Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is a compound belonging to the class of pyrazolo[1,5-a]pyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a hydroxyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl-substituted hydrazine with a pyridine derivative, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the cyclopropyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, halogenated compounds, and alkylated compounds
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: Research has explored its potential as an antitumor agent and its ability to interact with specific molecular targets in cancer cells.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
- Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which includes a cyclopropyl group and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
- Molecular Formula : C12H12N2O
- Molecular Weight : 232.23 g/mol
- CAS Number : 1860802-17-0
The biological activity of this compound involves interactions with various molecular targets. Research indicates that compounds within the pyrazolo[1,5-a]pyridine class often exhibit:
- Enzyme Inhibition : Many derivatives show inhibitory effects on key enzymes involved in cellular processes, which can lead to anticancer and anti-inflammatory effects .
- Receptor Modulation : The compound's structure allows it to interact with specific receptors, potentially modulating their activity and influencing signaling pathways related to pain and inflammation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For instance:
- Cell Line Studies : this compound has been tested against various cancer cell lines. Results indicate significant cytotoxicity at certain concentrations, suggesting a promising avenue for cancer therapeutics .
Enzymatic Inhibition
The compound has been shown to inhibit several enzymes:
- Cyclooxygenase (COX) Inhibition : This inhibition can lead to reduced inflammation and pain relief, making it a candidate for anti-inflammatory drug development.
Case Studies
- Study on Antinociceptive Effects :
- Cytotoxicity Assessment :
Comparative Analysis of Biological Activities
Compound | Activity Type | Target | IC50 Value |
---|---|---|---|
This compound | Anticancer | Various Cancer Cell Lines | Varies by Cell Line |
Related Pyrazolo Derivative | Enzyme Inhibition | COX Enzymes | Not Specified |
Kappa Opioid Agonist | Analgesic | KOR | K i = 3.9 nM |
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-17-12(16)8-6-13-14-9(8)4-5-10(15)11(14)7-2-3-7/h4-7,15H,2-3H2,1H3 |
InChI Key |
DKGFJSKOFAHAAH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC(=C(N2N=C1)C3CC3)O |
Origin of Product |
United States |
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